2-fluoro-5-(hydroxymethyl)benzoic Acid
Overview
Description
2-Fluoro-5-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by a hydroxymethyl group
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position The presence of a fluorine atom and a hydroxymethyl group on the benzene ring may influence these reactions
Biochemical Pathways
Benzoic acid derivatives are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Result of Action
Benzoic acid derivatives are known to have various biological effects, including antimicrobial activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of 5-(hydroxymethyl)benzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 5-(hydroxymethyl)benzoic acid in an appropriate solvent, such as acetonitrile, at room temperature.
Another method involves the direct fluorination of benzoic acid derivatives
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as cost, yield, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of 2-fluoro-5-carboxybenzoic acid.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride, yielding 2-fluoro-5-(hydroxymethyl)benzyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with a nucleophile such as sodium methoxide can replace the fluorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-Fluoro-5-carboxybenzoic acid.
Reduction: 2-Fluoro-5-(hydroxymethyl)benzyl alcohol.
Substitution: 2-Methoxy-5-(hydroxymethyl)benzoic acid.
Scientific Research Applications
2-Fluoro-5-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving enzymes that act on benzoic acid derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-carboxybenzoic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.
2-Fluoro-5-(hydroxymethyl)benzyl alcohol: Similar structure but with a hydroxymethyl group reduced to an alcohol.
2-Methoxy-5-(hydroxymethyl)benzoic acid: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness
2-Fluoro-5-(hydroxymethyl)benzoic acid is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The fluorine atom enhances the compound’s stability and binding affinity in biological systems, making it a valuable tool in drug development and other scientific research applications.
Properties
IUPAC Name |
2-fluoro-5-(hydroxymethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKWCHKBOKMSGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379059 | |
Record name | 2-fluoro-5-(hydroxymethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481075-38-1 | |
Record name | 2-fluoro-5-(hydroxymethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.